N-(2,2-difluoroethyl)-3-fluoro-4-(oxan-4-yloxy)-N-propan-2-ylbenzenesulfonamide
Description
N-(2,2-difluoroethyl)-3-fluoro-4-(oxan-4-yloxy)-N-propan-2-ylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups including a difluoroethyl group, a fluoro group, and an oxan-4-yloxy group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-3-fluoro-4-(oxan-4-yloxy)-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO4S/c1-11(2)20(10-16(18)19)25(21,22)13-3-4-15(14(17)9-13)24-12-5-7-23-8-6-12/h3-4,9,11-12,16H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBDZHCOVJBLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(F)F)S(=O)(=O)C1=CC(=C(C=C1)OC2CCOCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-3-fluoro-4-(oxan-4-yloxy)-N-propan-2-ylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group.
Introduction of the Difluoroethyl Group: This step involves the reaction of the intermediate with a difluoroethylating agent under appropriate conditions, such as the use of a base and a suitable solvent.
Oxan-4-yloxy Substitution: The final step involves the substitution of the benzene ring with an oxan-4-yloxy group, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-3-fluoro-4-(oxan-4-yloxy)-N-propan-2-ylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)-3-fluoro-4-(oxan-4-yloxy)-N-propan-2-ylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-3-fluoro-4-(oxan-4-yloxy)-N-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites.
Disruption of Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoroethyl)-3-fluoro-4-(oxan-4-yloxy)-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a propan-2-yl group.
N-(2,2-difluoroethyl)-3-fluoro-4-(oxan-4-yloxy)-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
N-(2,2-difluoroethyl)-3-fluoro-4-(oxan-4-yloxy)-N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness
N-(2,2-difluoroethyl)-3-fluoro-4-(oxan-4-yloxy)-N-propan-2-ylbenzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
